molecular formula C6H6N4O4 B15073108 Methyl 6-amino-5-nitropyridazine-3-carboxylate

Methyl 6-amino-5-nitropyridazine-3-carboxylate

Cat. No.: B15073108
M. Wt: 198.14 g/mol
InChI Key: CPCYQANZDBSURK-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-nitropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O4 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-nitropyridazine-3-carboxylate typically involves the nitration of a pyridazine derivative followed by esterification. One common method starts with the nitration of 6-chloropyridazine-3-carboxylic acid using a mixture of nitric acid and sulfuric acid. The resulting 6-chloro-5-nitropyridazine-3-carboxylic acid is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6-position. Finally, esterification with methanol in the presence of a catalyst such as sulfuric acid yields this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification steps, which can improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-nitropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 6-amino-5-aminopyridazine-3-carboxylate.

    Substitution: Various substituted pyridazine derivatives.

    Ester Hydrolysis: 6-amino-5-nitropyridazine-3-carboxylic acid.

Scientific Research Applications

Methyl 6-amino-5-nitropyridazine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-nitropyridazine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids, thereby disrupting essential biological processes in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-bromopyridazine-3-carboxylate: Similar structure but with a bromine atom instead of a nitro group.

    Methyl 6-amino-5-chloropyridazine-3-carboxylate: Contains a chlorine atom instead of a nitro group.

    Methyl 6-amino-5-fluoropyridazine-3-carboxylate: Contains a fluorine atom instead of a nitro group.

Uniqueness

Methyl 6-amino-5-nitropyridazine-3-carboxylate is unique due to the presence of both an amino and a nitro group on the pyridazine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

methyl 6-amino-5-nitropyridazine-3-carboxylate

InChI

InChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9)

InChI Key

CPCYQANZDBSURK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N

Origin of Product

United States

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